Puromycin

Overview

Description

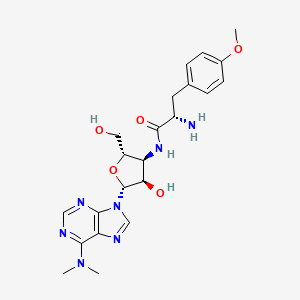

Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger. It acts as a potent translation inhibitor by mimicking the 3′ terminal end of tyrosyl-tRNA, specifically the aminoacyl-adenosine moiety (Figure 1A) . This structural mimicry allows this compound to enter the ribosomal A site, where it accepts the nascent polypeptide chain via a non-hydrolyzable amide bond, leading to premature termination of protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Puromycin can be synthesized through a series of chemical reactions involving the coupling of a nucleoside with an amino acid. The synthetic route typically involves the protection of functional groups, selective activation of specific sites, and coupling reactions under controlled conditions. The process may include steps such as:

- Protection of hydroxyl groups on the nucleoside.

- Activation of the carboxyl group on the amino acid.

- Coupling of the protected nucleoside with the activated amino acid.

- Deprotection of functional groups to yield the final product .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces alboniger cultures. The bacterium is cultivated in large-scale bioreactors under optimized conditions to maximize yield. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Puromycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form derivatives with altered biological activity.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially affecting its binding affinity and activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation Products: Modified this compound derivatives with altered activity.

Reduction Products: Reduced forms of this compound with potential changes in biological properties.

Substitution Products: this compound analogs with different functional groups.

Scientific Research Applications

Protein Synthesis Studies

Puromycin is extensively used to study the mechanics of protein synthesis. By inducing premature termination, researchers can analyze ribosomal function, translation factors, and the regulation of protein synthesis. This application has provided insights into fundamental biological processes and disease mechanisms, particularly in cancer and neurodegeneration .

Selective Cell Killing

In cell culture, this compound serves as a selective agent to eliminate cells that do not express a specific gene of interest. Cells transfected with a this compound resistance gene can survive in the presence of this compound, allowing researchers to isolate genetically modified cell lines for further study .

Polysome Profiling

Researchers utilize this compound in polysome profiling to investigate ribosome distribution on mRNAs. By freezing ribosomes in place with this compound, they can analyze which mRNAs are actively translated, providing insights into translational control mechanisms .

Ribosome Profiling

This compound facilitates ribosome profiling experiments by capturing the locations of ribosomes on mRNA transcripts. The early termination of translation allows for the isolation and sequencing of mRNA fragments bound to ribosomes, helping elucidate gene expression regulation .

Visualizing Protein Synthesis

Recent advancements have enabled the use of radiolabeled this compound analogs for non-invasive imaging of protein synthesis in vivo. This technique shows promise for tracking infections and understanding disease mechanisms at a cellular level .

Case Study 1: Neuronal Ribosome Conformation

A study demonstrated that this compound treatment led to distinct conformational changes in neuronal ribosomes, revealing new classes of ribosomal structures that were not present in untreated samples. This research highlights this compound's utility in understanding translational dynamics within neuronal cells .

Case Study 2: HIV Research

In HIV research, this compound was employed to assess the efficacy of compounds in blocking viral transmission to CD4 T cells. The results indicated that certain compounds significantly reduced viral transmission rates when combined with this compound treatment, showcasing its role in antiviral research .

Data Table: Summary of this compound Applications

| Application | Description | Key Findings/Implications |

|---|---|---|

| Protein Synthesis Studies | Analyzing mechanisms of translation termination | Insights into cancer and neurodegenerative diseases |

| Selective Cell Killing | Eliminating non-transfected cells | Isolation of genetically modified cell lines |

| Polysome Profiling | Studying ribosome distribution on mRNAs | Understanding translational control |

| Ribosome Profiling | Capturing ribosome positions on mRNA | Elucidating gene expression regulation |

| Visualizing Protein Synthesis | Imaging protein synthesis using radiolabeled analogs | Tracking infections and cellular processes |

Mechanism of Action

Puromycin exerts its effects by mimicking the structure of aminoacyl-tRNA and binding to the ribosome’s A site during protein synthesis. This binding leads to the incorporation of this compound into the growing polypeptide chain, causing premature termination of translation. The incomplete polypeptide is then released, effectively inhibiting further protein synthesis. This compound targets both prokaryotic and eukaryotic ribosomes, making it a versatile tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A201A

Structural Similarities :

- Shares the aminonucleoside moiety (N6,N6-dimethyl-3′-amino-3′-deoxyadenosyl) with puromycin .

- Hybrid structure incorporating polyketide and furanose moieties from hygromycin A .

Functional Differences :

- Mechanism : Inhibits peptidyl transferase without acting as a peptide acceptor, unlike this compound .

- Biosynthetic Pathway: Gene clusters show homology with both this compound and hygromycin A pathways, suggesting evolutionary conservation of aminonucleoside synthesis .

Table 1: this compound vs. A201A

Hygromycin A

Structural Overlap :

- Contains an unsaturated furanose moiety similar to A201A, but lacks the aminonucleoside group .

Functional Contrast :

- Target Specificity : Binds to ribosomes at a distinct site, inhibiting translocation rather than mimicking tRNA .

Valacyclovir

Structural Resemblance :

Functional Context :

- In transport studies, this compound was excluded to avoid confounding effects, suggesting competitive binding at hPHT1 .

Adriamycin (Doxorubicin)

Podocyte Injury Studies :

- This compound : Induces acute glomerular damage in zebrafish larvae at 25 mg/mL (45% edema rate) with rapid dextran clearance .

- Adriamycin: No significant glomerular permeability changes at tested doses (1–2 mg/mL) .

Table 2: Efficacy in Zebrafish Podocyte Injury

| Compound | Effective Dose | Edema Incidence | Dextran Clearance |

|---|---|---|---|

| This compound | 25 mg/mL | 45% | Significant |

| Adriamycin | ≤2 mg/mL | None | Insignificant |

| References |

Cycloheximide

Synergistic Use with this compound :

- Cycloheximide stalls ribosomes at elongation, while this compound causes termination. Combined use enables ribosome profiling but requires precise concentration ratios to avoid artifacts .

Toxicity Profiles

Table 3: Comparative Toxicity

| Compound | LD50 (Mouse) | Key Toxicity |

|---|---|---|

| This compound | 500 mg/kg (i.p.) | Hepatotoxicity |

| This compound Aminonucleoside | 83 mg/kg (i.p.) | Renal toxicity |

| Auranofin | 265 mg/kg (oral) | Renal toxicity |

| References |

Derivatives and Research Adaptations

Biotin-Puromycin

- Application : Enhances nascent protein isolation via streptavidin affinity, but anti-puromycin antibodies fail to detect it due to biotin-induced epitope masking .

PAC (this compound N-Acetyltransferase) Mutants

- Genetic Selection : Engineered PAC mutants improve selection stringency in mammalian cell lines, leveraging this compound resistance .

Key Advances :

Biological Activity

Puromycin is a naturally occurring aminonucleoside antibiotic that plays a significant role in the inhibition of protein synthesis. Its unique mechanism of action, structural properties, and various applications in biological research make it a vital compound in the study of translation and protein dynamics.

This compound functions by mimicking the structure of aminoacyl-tRNA, allowing it to be incorporated into the growing polypeptide chain during translation. This incorporation occurs at the C-terminus of elongating nascent chains, leading to premature termination of protein synthesis. The compound's ability to disrupt translation has made it a useful tool in various experimental settings, including studies on ribosome function and protein synthesis regulation .

Structural Characteristics

This compound consists of a nucleoside linked to an amino acid, which allows it to resemble the 3' end of aminoacylated tRNAs. This structural similarity enables this compound to effectively compete with natural tRNAs during translation. Modifications to either moiety can yield diverse this compound derivatives with enhanced functionalities, such as biotinylation for affinity purification or fluorophores for imaging applications .

Applications in Research

This compound has been extensively utilized as a selection marker in genetically engineered cell lines, particularly those expressing resistance transgenes. Beyond selection, its applications include:

- Measuring Protein Synthesis Rates : this compound can be employed to assess the rates of protein synthesis by quantifying puromycylated peptides through techniques like immunoblotting .

- Monitoring Ribosome Activity : The compound aids in visualizing translating ribosomes and isolating nascent polypeptide chains, providing insights into translation dynamics .

- In Vivo Imaging : Recent studies have explored radiolabeled this compound analogs for non-invasive imaging of protein synthesis in living organisms. For instance, Ga-DOTA-puromycin has shown potential for visualizing infections by correlating tracer uptake with bacterial burden .

Study 1: Protein Synthesis Visualization

A study utilized Ga-DOTA-puromycin for imaging protein synthesis in mycobacterial infections. The results indicated that while the tracer accumulated in viable bacteria, it lacked specificity for different pathogens. The normalized uptake values (NUV) were correlated with histopathological findings, affirming the tracer's utility in assessing infection levels .

| Tracer Used | NUV (Average) | Correlation with Histology |

|---|---|---|

| Ga-DOTA-puromycin | 0.12 ± 0.05 | Strong |

| [18F]FDG | 1.02 ± 0.59 | Strong |

Study 2: Translation Dynamics

Another investigation focused on the effects of this compound on mRNA localization during translation. Treatment with this compound resulted in a significant decrease in co-localization between mRNAs and ribosomal signals, highlighting its role in dissociating nascent peptides from their mRNAs. This study emphasized the importance of using this compound to understand translation termination processes .

Toxicological Considerations

Despite its utility in research, this compound's systemic toxicity limits its clinical applications as an antibiotic. Studies have shown that while it can effectively inhibit protein synthesis, its non-selectivity poses challenges for therapeutic use . Additionally, investigations into its toxicokinetics reveal important parameters such as maximum circulating concentration (Cmax) and area under the curve (AUC), which are critical for understanding potential adverse effects during experimental treatments .

Q & A

Basic Research Questions

Q. How does puromycin inhibit protein synthesis in eukaryotic cells, and what experimental controls are essential when using it in transfection studies?

this compound inhibits protein synthesis by incorporating into elongating polypeptide chains, causing premature termination. To validate its efficacy in selecting transfected cells, researchers must include untreated control cells to confirm this compound sensitivity. Additionally, perform dose-response experiments (kill curves) to determine the minimum lethal concentration for the specific cell line, as sensitivity varies (e.g., 0.2–2 µg/mL) .

Q. What is the recommended protocol for determining the optimal this compound concentration for selecting transfected cell lines?

Conduct a kill curve assay:

- Seed cells in a 6-well plate with this compound concentrations ranging from 0.1 to 10 µg/mL.

- Monitor cell viability for 3–7 days using microscopy or viability stains (e.g., trypan blue).

- Select the lowest concentration that achieves 100% cell death in non-transfected controls within 3–5 days. Replace this compound-containing media every 48–72 hours to maintain selection pressure .

Q. How should researchers account for batch-to-batch variability in this compound activity during experimental design?

Standardize this compound activity by sourcing from certified vendors and verifying purity (>98% via HPLC or COA). Include a kill curve with each new batch and cross-reference with a positive control (e.g., a stable cell line with known this compound resistance) .

Advanced Research Questions

Q. How can researchers model this compound's effect on enzymatic reaction velocities using nonlinear regression?

Fit the Michaelis-Menten model to enzyme kinetics data using the nls package in R:

# Example code for treated samples (Bates & Watts, 1988)

data(This compound)

treated <- subset(This compound, state == "treated")

model <- nls(rate \~ Vm * conc / (K + conc), data = treated, start = list(Vm = 200, K = 0.05))

summary(model)

Validate model assumptions using residual plots and leverage metrics (e.g., intrinsic curvature analysis via rms.curv) .

Q. What statistical methods are recommended for analyzing discrepancies in this compound resistance between genetically modified cell lines?

- Use Western blotting or FACS to quantify this compound N-acetyl-transferase (PAC) expression levels.

- Compare dose-response curves using ANOVA or mixed-effects models to account for clonal variation.

- For transcript-level differences, perform RNA-seq on membrane-associated vs. soluble fractions after this compound treatment to assess translation-dependent ER localization .

Q. How should researchers address conflicting results in this compound-based studies, such as variable protein expression in ZFN-targeted cell lines?

- Replicate experiments across multiple clones to distinguish technical variability from genuine biological effects.

- Validate integration sites via Southern blot or NGS to confirm cassette integrity.

- Control for off-target effects using CRISPR/Cas9 rescue experiments or isogenic controls .

Q. Methodological Best Practices

Q. What reporting standards should be followed when publishing this compound-related data?

- Detail this compound concentration, treatment duration, and cell viability metrics in the Methods section.

- Provide raw data for enzyme kinetics (e.g., Vmax, Km) and nonlinear regression parameters (e.g., AIC values).

- Adhere to journal guidelines for statistical reporting (e.g., specify p-value thresholds and software versions) .

Q. How can researchers optimize this compound selection in primary cell lines with inherent sensitivity?

- Use inducible promoters to limit PAC expression during initial transfection.

- Combine this compound with lower-dose antibiotics (e.g., G418) to reduce cytotoxicity .

Q. Data Interpretation and Validation

Q. What steps ensure reproducibility in this compound-dependent ribosome profiling studies?

- Treat cells with 10 µg/mL this compound for 10 minutes to arrest elongating ribosomes.

- Validate ribosome dissociation via sucrose gradient centrifugation and qPCR for retained transcripts .

Q. How should researchers validate the specificity of this compound in protein synthesis inhibition assays?

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWNCPJZOCPEPQ-NVWDDTSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-58-2 (di-hydrochloride) | |

| Record name | Puromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8036788 | |

| Record name | Puromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Puromycin dihydrochloride is a white powder. (NTP, 1992) | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992), 50mg/ml | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58-58-2, 53-79-2 | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Puromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Puromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6ZS6Q2CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

168°C-182°C | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.